

(S)-4-Isopropylloxazolidine-2-thione: A Comprehensive Technical Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-4-Isopropylloxazolidine-2-thione

Cat. No.: B7797941

[Get Quote](#)

Abstract

(S)-4-Isopropylloxazolidine-2-thione stands as a cornerstone chiral auxiliary in the field of asymmetric synthesis, enabling chemists to exert precise stereocontrol over a variety of carbon-carbon bond-forming reactions. Derived from the readily available chiral pool amino acid (S)-valine, this sulfur-containing heterocycle offers distinct advantages over its oxazolidinone counterparts, particularly in diastereoselective aldol additions of acetate-derived enolates.^[1] This technical guide provides an in-depth exploration of the physical and chemical properties of **(S)-4-Isopropylloxazolidine-2-thione**, detailed protocols for its synthesis and application, and mechanistic insights into its function as a powerful stereodirecting agent for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Role of Sulfur-Based Chiral Auxiliaries

In the pursuit of enantiomerically pure molecules, particularly for pharmaceutical applications, the use of chiral auxiliaries remains a robust and reliable strategy.^{[2][3]} A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to yield a specific stereoisomer.^{[1][2]} While Evans' oxazolidinones are widely recognized, their sulfur-containing analogs, such as **(S)-4-Isopropylloxazolidine-2-**

thione, have gained prominence due to their enhanced effectiveness in many synthetic transformations.^[1]

The thione functionality imparts unique electronic and steric properties, often leading to higher levels of diastereoselectivity and cleaner reactions. These auxiliaries are particularly effective in controlling the stereochemistry of aldol, alkylation, and Michael addition reactions, making them invaluable tools in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).^[1] This guide serves as a practical resource for leveraging the full potential of this versatile auxiliary.

Physicochemical and Spectroscopic Properties

Accurate characterization of the chiral auxiliary is paramount for its successful application. The key physical and spectral properties of **(S)-4-Isopropylloxazolidine-2-thione** are summarized below.

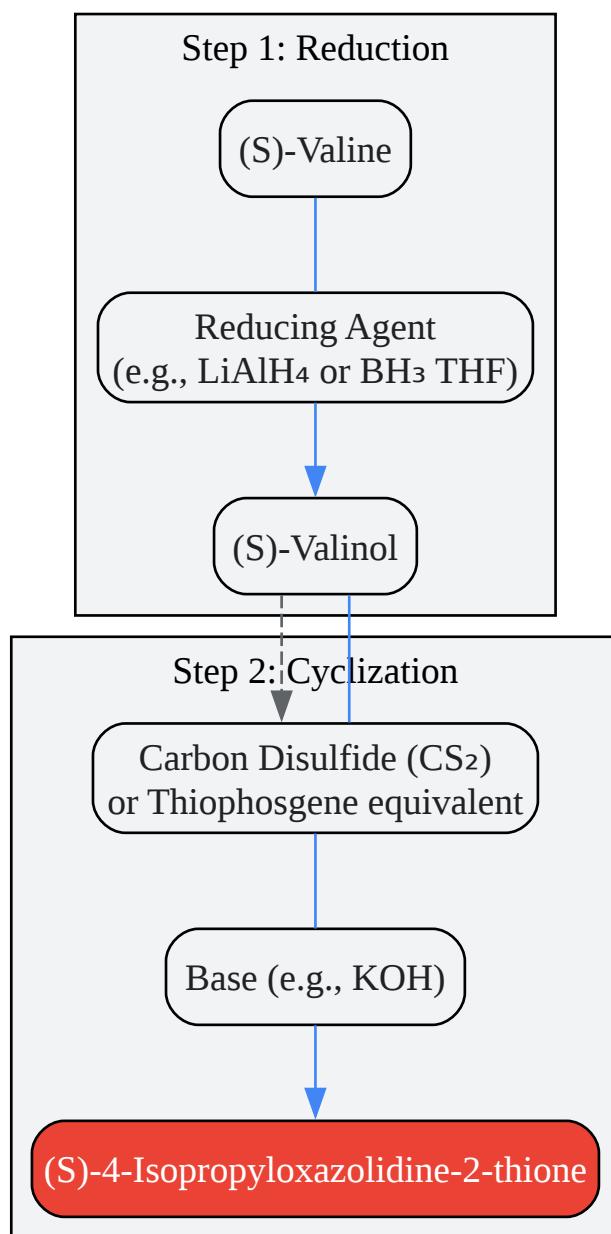
Physical Properties

The compound is typically a white to light-yellow crystalline powder, and its physical constants are crucial for identification and purity assessment.^[4]

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NOS	[4] [5]
Molecular Weight	145.23 g/mol	[5]
Appearance	White to light-yellow powder	[4]
Melting Point	51-53 °C	[4]
Boiling Point	171.2 ± 23.0 °C (Predicted)	[4]
Density	1.11 ± 0.1 g/cm ³ (Predicted)	[4]
pKa	13.73 ± 0.40 (Predicted)	[4]

Spectroscopic Data

Spectroscopic analysis confirms the structural integrity of the molecule. Below are the characteristic spectral data.


- ^1H NMR (CDCl_3 , 400 MHz): The proton NMR spectrum provides a clear fingerprint of the molecule's structure. Key shifts are observed for the isopropyl group protons, the diastereotopic methylene protons on the ring, the methine proton at the chiral center, and the N-H proton.
- ^{13}C NMR (CDCl_3 , 100 MHz): The carbon spectrum is characterized by the distinctive thione ($\text{C}=\text{S}$) signal at approximately 200-210 ppm, along with signals for the isopropyl group and the oxazolidine ring carbons.
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong $\text{C}=\text{S}$ stretching vibration is typically observed in the region of $1200\text{-}1050\text{ cm}^{-1}$. The N-H stretch appears as a sharp peak around 3400 cm^{-1} , and C-H stretching vibrations from the isopropyl and methylene groups are seen just below 3000 cm^{-1} .^[6]
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M^+) at $\text{m/z} = 145$, confirming the molecular weight. Fragmentation patterns typically involve the loss of the isopropyl group.

Synthesis of the Chiral Auxiliary

(S)-4-Isopropyloxazolidine-2-thione is readily synthesized from the inexpensive and commercially available amino acid (S)-valine, which is first reduced to the corresponding amino alcohol, (S)-valinol.

Synthesis Workflow

The overall transformation involves two key steps: the reduction of the carboxylic acid and the cyclization to form the thione.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(S)-4-Isopropylloxazolidine-2-thione**.

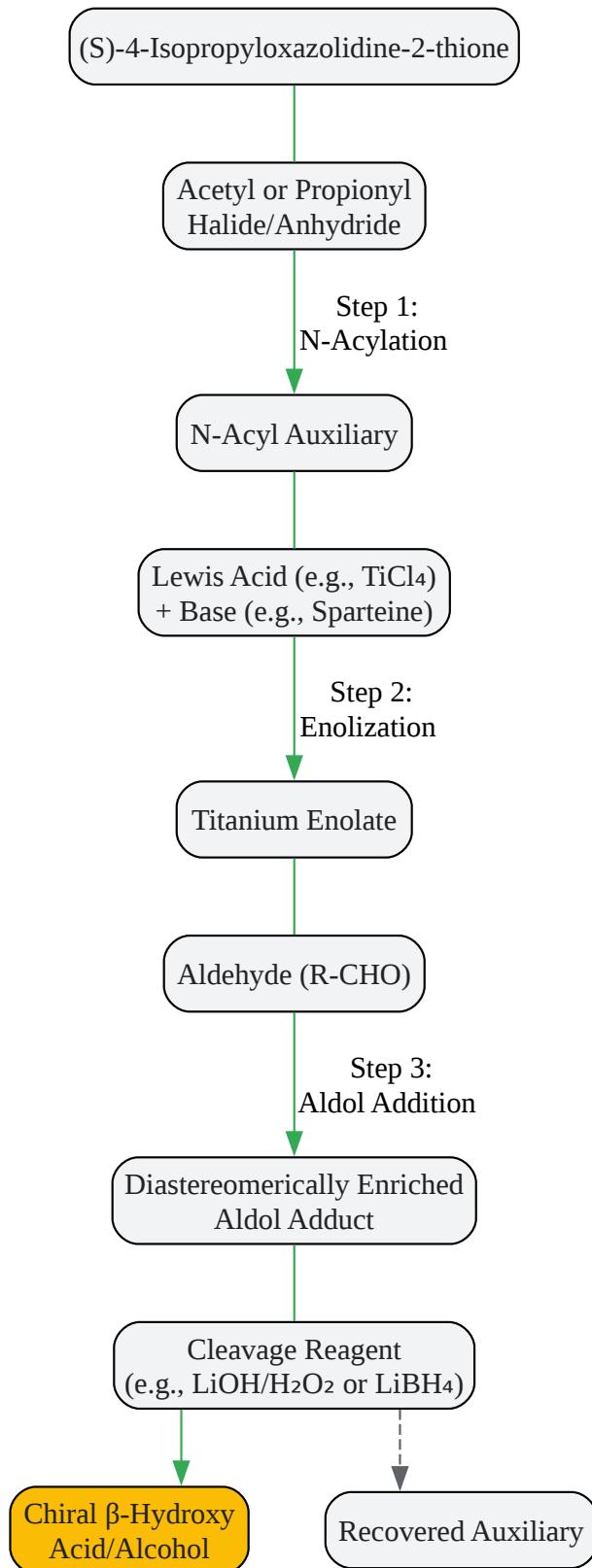
Experimental Protocol: Synthesis from (S)-Valinol

This protocol describes the cyclization of (S)-valinol to form the target auxiliary.

Materials:

- (S)-Valinol
- Carbon Disulfide (CS₂)
- Potassium Hydroxide (KOH)
- Ethanol (EtOH)
- Water (H₂O)
- Diethyl Ether (Et₂O)
- Hydrochloric Acid (HCl, 1M)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

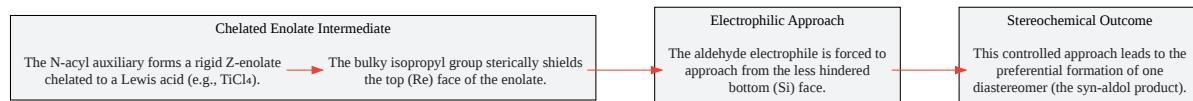

- Dissolve (S)-valinol (1.0 eq) in ethanol in a round-bottomed flask equipped with a magnetic stirrer.
- In a separate beaker, dissolve potassium hydroxide (1.1 eq) in a minimal amount of water and add it to the ethanol solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add carbon disulfide (1.1 eq) dropwise to the stirred solution. Causality: The basic conditions deprotonate the amino alcohol, which then acts as a nucleophile, attacking the carbon disulfide. The subsequent intramolecular cyclization is also base-mediated.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Remove the ethanol under reduced pressure.

- Resuspend the residue in water and acidify to pH ~5-6 with 1M HCl.
- Extract the aqueous layer with diethyl ether (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure **(S)-4-Isopropylloxazolidine-2-thione**. Self-Validation: The purity of the final product must be confirmed by melting point analysis and spectroscopic methods (NMR, IR) to match the data in Section 2.

Application in Asymmetric Aldol Reactions

A primary application of this auxiliary is in directing diastereoselective aldol reactions. The process involves N-acylation, enolate formation, reaction with an aldehyde, and subsequent removal of the auxiliary.

General Workflow for Asymmetric Aldol Addition



[Click to download full resolution via product page](#)

Caption: Workflow for an asymmetric aldol reaction using the chiral auxiliary.

Mechanistic Basis for Stereocontrol

The high diastereoselectivity observed is a direct result of a well-organized, chelated transition state.

[Click to download full resolution via product page](#)

Caption: Mechanism of stereodirection in the aldol addition.

Expertise & Causality: The choice of Lewis acid and base is critical. Titanium tetrachloride (TiCl₄) is a strong Lewis acid that promotes the formation of a rigid, chelated Z-enolate.^[1] A hindered amine base, like (-)-sparteine, facilitates clean deprotonation without competing nucleophilic attack. This specific combination creates a predictable and highly organized transition state, which is the root cause of the excellent stereoselectivity.^{[1][7]}

Experimental Protocol: Asymmetric Acetate Aldol Addition

Materials:

- N-Acetyl-**(S)-4-isopropylloxazolidine-2-thione**
- Titanium (IV) Chloride (TiCl₄)
- (-)-Sparteine
- Anhydrous Dichloromethane (DCM)
- Aldehyde (e.g., isobutyraldehyde)

- Saturated Ammonium Chloride (NH_4Cl) solution

Procedure:

- Dissolve the N-acetyl auxiliary (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to -78 °C.
- Add TiCl_4 (1.1 eq) dropwise. The solution should turn a deep color.
- After stirring for 5 minutes, add (-)-sparteine (1.2 eq) dropwise. Stir the resulting mixture for 30 minutes at -78 °C. Causality: This sequence ensures the formation of the titanium-auxiliary complex before deprotonation, leading to the desired Z-enolate.
- Add the aldehyde (1.2 eq) dropwise and stir the reaction at -78 °C for 2-4 hours.
- Quench the reaction by adding saturated aqueous NH_4Cl solution.
- Allow the mixture to warm to room temperature and partition between DCM and water.
- Separate the layers and extract the aqueous phase with DCM.
- Combine the organic layers, dry over MgSO_4 , filter, and concentrate to yield the crude aldol adduct.
- Purify by flash column chromatography. Self-Validation: The diastereomeric ratio of the product should be determined by ^1H NMR analysis or chiral HPLC to confirm the efficacy of the asymmetric induction.

Cleavage of the Auxiliary

After the desired stereocenter has been set, the chiral auxiliary must be removed without racemization. The method of cleavage determines the functionality of the final product.

- To yield the carboxylic acid: Hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H_2O_2) is effective.
- To yield the primary alcohol: Reductive cleavage using a reagent like lithium borohydride (LiBH_4) is employed.

- To yield the aldehyde: Reduction with a milder hydride source, such as diisobutylaluminium hydride (DIBAL-H), can be used.

The recovered **(S)-4-Isopropylloxazolidine-2-thione** can be purified and reused, making the process atom-economical.[\[2\]](#)

Safety and Handling

(S)-4-Isopropylloxazolidine-2-thione and its reagents should be handled with appropriate care in a well-ventilated fume hood.

- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[\[8\]](#)
- Hazards: The compound may cause skin and eye irritation.[\[8\]](#)[\[9\]](#) Avoid inhalation of dust.[\[8\]](#)[\[10\]](#) Reagents like $TiCl_4$ are corrosive and react violently with water. Carbon disulfide is highly flammable and toxic.
- Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[\[11\]](#)
- Disposal: Dispose of chemical waste in accordance with local and national regulations.

Conclusion

(S)-4-Isopropylloxazolidine-2-thione is a highly effective and reliable chiral auxiliary for modern asymmetric synthesis. Its straightforward preparation from (S)-valine, coupled with its ability to induce high levels of diastereoselectivity in a range of important chemical transformations, secures its place as a valuable tool for chemists in academia and industry. The predictable stereochemical outcomes and the potential for auxiliary recovery make it a practical and powerful choice for the construction of complex, enantiomerically pure molecules destined for applications in drug discovery and development.

References

- (S)-4-Isopropyl-1,3-Oxazolidine-2-Thione - ChemBK.
- (S)-4-Isopropylthiazolidine-2-thione - Chem-Impex.

- (S)-4-ISOPROPYL-5,5-DIPHENYLOXAZOLIDINE-2-THIONE Product Description - ChemicalBook.
- (S)-4-Isopropylthiazolidine-2-thione, ≥98.0% - Sigma-Aldrich.
- Chemical Safety Data Sheet MSDS / SDS - (S)-4-Isopropyl-1,3-thiazolidine-2-thione - ChemicalBook.
- NMR Chemical Shifts.
- Supporting Info For Synthesis of (S) N Azidoacetyl 4 Isopropyl 1,3 Thiazolidine 2 Thione.
- **(S)-4-Isopropylloxazolidine-2-thione** | C6H11NOS | CID 7271926 - PubChem.
- 4-Isopropylloxazolidine-2,5-dione | C6H9NO3 | CID 102885 - PubChem.
- SAFETY D
- 2 - SAFETY D
- Cas 17016-83-0,(4S)-(-)-4-Isopropyl-2-oxazolidinone | lookchem.
- 4-ISOPROPYL-THIAZOLIDINE-2-THIONE - SpectraBase.
- (4R)-4-Isopropyl-1,3-thiazolidine-2-thione - Apollo Scientific.
- (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one | C6H11NO2 | CID 7157133 - PubChem.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- SAFETY D
- (S)-(-)-4-Isopropyl-2-oxazolidinone 99 17016-83-0 - Sigma-Aldrich.
- Table of Characteristic IR Absorptions.
- 4-ISOPROPYL-THIAZOLIDINE-2-THIONE - Optional[¹³C NMR] - Chemical Shifts.
- On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one.
- Preparation method of (S)
- Chiral auxiliary - Wikipedia.
- NMR Solvent D
- (S)-(+)-4-Isopropyl-2-oxazolidinone - NIST WebBook.
- DIASTEREOSELECTIVE SYNTHESIS OF PROTECTED VICINAL AMINO ALCOHOLS - Organic Syntheses Procedure.
- SCoPE-MS: mass spectrometry of single mammalian cells quantifies proteome heterogeneity during cell differenti
- Chiral Auxiliaries - Sigma-Aldrich.
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI.
- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - NIH.
- Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles.
- Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Deriv
- Oxazolidinones for Asymmetric Synthesis - Sigma-Aldrich.

- Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC - NIH.
- Literature on N
- Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Chiral Auxiliaries [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. (S)-4-Isopropylloxazolidine-2-thione | C6H11NOS | CID 7271926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. mdpi.com [mdpi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [(S)-4-Isopropylloxazolidine-2-thione: A Comprehensive Technical Guide for Asymmetric Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7797941#physical-and-chemical-properties-of-s-4-isopropylloxazolidine-2-thione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com